2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride

Description

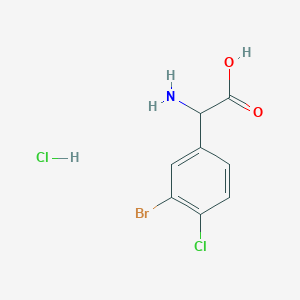

2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride is a halogenated phenylglycine derivative with the molecular formula C₈H₈BrCl₂NO₂ and a molecular weight of 300.97 g/mol . The compound features a bromine atom at the 3-position and a chlorine atom at the 4-position on the phenyl ring, which confer distinct electronic and steric properties. The hydrochloride salt form improves solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Properties

IUPAC Name |

2-amino-2-(3-bromo-4-chlorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2.ClH/c9-5-3-4(1-2-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDKPSWRVOBLLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)Br)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride typically involves the reaction of 3-bromo-4-chlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromo and chloro groups to their respective hydrogenated forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted phenylacetic acid derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its unique structure allows for the development of drugs targeting specific biological pathways. Notably, it has been explored in the synthesis of various derivatives aimed at treating conditions such as cancer and neurodegenerative diseases.

Biological Studies

Due to its structural characteristics, 2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride is employed in enzyme inhibition studies and protein-ligand interaction assays. The presence of bromine and chlorine atoms enhances its binding affinity to biological targets, making it a valuable tool in drug discovery and development.

Industrial Applications

In industrial chemistry, this compound is utilized as an intermediate in the production of specialty chemicals. Its reactivity facilitates the synthesis of complex molecules used in various applications, including agrochemicals and other fine chemicals.

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of this compound in various applications:

Cancer Research

In a study evaluating novel piperazinone derivatives synthesized from related compounds, researchers found that certain derivatives exhibited significant cytotoxic effects against colon cancer (HT-29) and lung cancer (A549) cell lines while sparing normal cells (MRC-5). These findings underscore the potential therapeutic applications of compounds derived from this compound .

Neuropharmacology

Research has shown that compounds containing similar structures possess central nervous system activity, including antidepressant effects . This suggests that this compound could be further explored for neuropharmacological applications.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine and chlorine in the target compound increase molecular weight and lipophilicity compared to fluorine-substituted analogs (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.

- In contrast, 4-bromo-2-fluoro () introduces steric challenges due to the ortho-fluorine.

- Di-Halogenated Systems : The 3,5-dichloro derivative () exhibits symmetry, which may simplify crystallization but limit conformational flexibility compared to the target compound.

Commercial Availability and Pricing

- 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid: €374/g (250 mg scale)

- 2-Amino-2-(4-bromophenyl)acetic acid: €178/g (250 mg scale) The target’s dual halogenation and complex synthesis pathway (inferred from ) suggest a premium price relative to mono-halogenated analogs.

Biological Activity

2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be represented by the following structure:

This structure includes a bromine and chlorine substituent on the phenyl ring, which may influence its biological interactions.

This compound exhibits various biochemical properties that contribute to its biological activity:

- Enzyme Interaction : The compound acts as both a substrate and an inhibitor for various enzymes, including aminotransferases and dehydrogenases. These interactions are crucial for modulating metabolic pathways within cells.

- Cellular Effects : It has been shown to influence cell signaling pathways, gene expression, and metabolic processes. For example, alterations in gene expression related to energy metabolism have been observed, indicating its role in cellular energy production.

The mechanisms through which this compound exerts its effects include:

- Enzyme Modulation : The binding of the compound to specific sites on enzymes can lead to conformational changes that either inhibit or activate enzymatic activity.

- Gene Regulation : The compound can interact with transcription factors, influencing the transcriptional activity of genes involved in various biological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

- Antibacterial Effects : The compound has demonstrated moderate antibacterial activity against several strains of bacteria. For instance, minimal inhibitory concentration (MIC) values were recorded between 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anti-inflammatory and Anticancer Activities

In addition to antimicrobial properties, the compound has been investigated for anti-inflammatory and anticancer activities:

- Anti-inflammatory Mechanisms : Research indicates that it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- Anticancer Potential : Preliminary studies suggest that the compound exhibits anticancer properties by modulating signaling pathways associated with tumor growth and proliferation. Its efficacy against various cancer cell lines is currently being explored .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a structure-activity relationship (SAR), suggesting that specific modifications could enhance efficacy against resistant strains .

- Investigation into Anticancer Effects : Another research effort focused on the anticancer potential of this compound against lung cancer cell lines (A549). Results indicated that certain structural modifications increased potency, highlighting the importance of chemical structure in therapeutic applications .

Data Summary Table

| Biological Activity | Observations | MIC Values (µM) |

|---|---|---|

| Antibacterial | Moderate activity against various bacterial strains | B. subtilis: 4.69 - 22.9 |

| S. aureus: 5.64 - 77.38 | ||

| Anti-inflammatory | Inhibition of inflammatory enzymes | N/A |

| Anticancer | Efficacy against A549 lung cancer cells; structural modifications enhance activity | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.